

Quantum Chemical Insights into Calcium Plumbate: A Technical Guide

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Compound of Interest					
Compound Name:	Calcium plumbate				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and optical properties of **calcium plumbate** (CaPbO₃) derived from quantum chemical studies. It is intended to serve as a comprehensive resource for researchers and professionals engaged in materials science, computational chemistry, and related fields.

Structural and Electronic Properties

Calcium plumbate (CaPbO₃) is a perovskite material that exhibits interesting electronic and structural characteristics. It crystallizes in a distorted orthorhombic structure of the GdFeO₃ type, belonging to the Pbnm space group.[1][2] This distortion, characterized by significant tilting of the PbO₆ octahedra, plays a crucial role in its electronic behavior.[1][2] Unlike the metallic or semi-metallic nature of similar perovskites like BaPbO₃ and SrPbO₃, CaPbO₃ is a semiconductor.[1][2][3]

The semiconducting nature of CaPbO₃ arises from the formation of an energy gap between the O-2p nonbonding orbitals and the Pb-6s-O-2p spσ antibonding bands.[1][2] In contrast, these bands overlap in BaPbO₃.[1][2] The significant structural distortion in CaPbO₃, a result of the smaller ionic radius of Ca²⁺, leads to a decrease in the overlap of Pb-6s and O-2p orbitals, contributing to the opening of this band gap.[3]

Lattice Parameters and Structural Details



Experimental analysis using Rietveld refinement of neutron diffraction data has provided precise lattice parameters for the orthorhombic structure of CaPbO₃.[1][2] These experimental values show good agreement with theoretical parameters calculated using Density Functional Theory (DFT).[3]

Parameter	Experimental Value	Reference
Lattice Constant (a)	5.6710 Å	[1][2]
Lattice Constant (b)	5.8875 Å	[1][2]
Lattice Constant (c)	8.1495 Å	[1][2]
Space Group	Pbnm	[1][2]
PbO ₆ Tilt Angle (p)	18.50°	[1][2]
PbO ₆ Tilt Angle ([3]p)	20.28°	[1][2]

Electronic Band Gap and Resistivity

Quantum chemical calculations have been instrumental in determining the electronic band gap of CaPbO₃. Studies employing both the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) within DFT have predicted a direct band gap.[3] These theoretical values are higher than the initial experimental estimates derived from thermal-activation-type conduction measurements.[3]



Property	Value	Method	Reference
Direct Band Gap	0.84 eV	GGA	[3]
Direct Band Gap	0.94 eV	LDA	[3]
Indirect Band Gap	0.85 eV	GGA	[3]
Indirect Band Gap	0.98 eV	LDA	[3]
Estimated Band Gap	0.43 eV	Experimental (Thermal Activation)	[3]
Electrical Resistivity	3 x 10 ³ Ω·cm	Experimental (Room Temperature)	[1][2]

Carrier Effective Masses

The effective masses of charge carriers (electrons and holes) are crucial parameters for understanding the transport properties of a semiconductor. These have been calculated for orthorhombic CaPbO₃ along various high-symmetry directions in the Brillouin zone.[3]

Carrier	Direction	Effective Mass (LDA)	Effective Mass (GGA)	Reference
Hole	Г→Т	-0.16	-0.15	[3]
Hole	Γ → Z	-0.21	-0.20	[3]
Hole	Γ → R	-0.18	-0.17	[3]
Electron	Г→Т	0.20	0.17	[3]
Electron	Γ → Z	0.20	0.18	[3]
Electron	Γ → R	0.22	0.19	[3]

Computational Methodology

The theoretical investigations into the properties of CaPbO₃ predominantly rely on first-principles calculations within the framework of Density Functional Theory (DFT).[3]

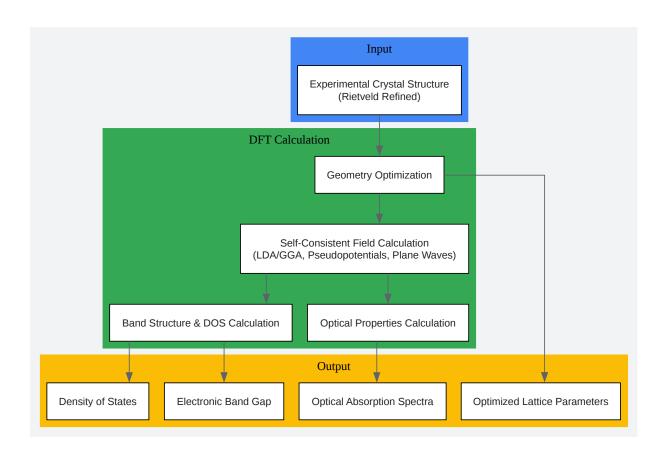


DFT Calculation Protocol

A typical computational workflow for studying CaPbO3 involves the following steps:

- Geometry Optimization: The initial crystal structure, often obtained from experimental data, is
 optimized to find the minimum total energy configuration.[3] This involves relaxing the lattice
 parameters and atomic positions.
- Self-Consistent Field (SCF) Calculation: Using the optimized geometry, a self-consistent
 calculation is performed to determine the ground-state electronic density. This is achieved
 using norm-conserved pseudopotentials and a plane-wave basis set.[3] A high cutoff energy
 for the plane-wave basis, such as 900 eV, is employed to ensure accuracy.[3]
- Electronic Structure Analysis: From the self-consistent electron density, the electronic band structure and the density of states (DOS) are calculated.[3] This provides insights into the nature of the band gap and the contributions of different atomic orbitals.
- Optical Properties Calculation: The complex dielectric function is calculated to determine the optical properties, such as the optical absorption spectrum.[3]





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Computational workflow for DFT studies of CaPbO3.

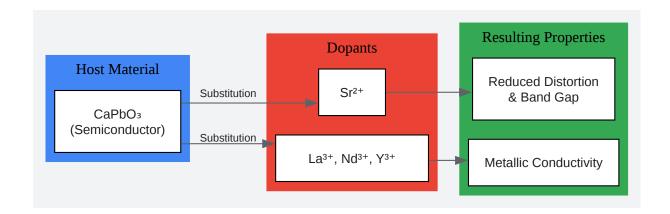
Influence of Doping

The electronic properties of CaPbO₃ can be tuned by partial substitution of the Ca²+ ion. This provides a pathway to engineer its conductivity.

• Substitution with Sr²⁺: Replacing some Ca²⁺ with Sr²⁺ leads to a reduction in the structural distortion and a decrease in the band gap energy.[1][2]



• Substitution with La³⁺, Nd³⁺, and Y³⁺: Doping with these trivalent ions introduces electron carriers into the antibonding band, which can induce metallic conductivity.[1][2]



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Effect of doping on the electronic properties of CaPbO₃.

Experimental Synthesis Protocol

The orthorhombic modification of CaPbO₃ is synthesized under high-pressure and high-temperature conditions.

- Precursor Mixture: A mixture of calcium plumbate (Ca₂PbO₄) and lead dioxide (PbO₂) is
 used as the starting material.[1][2]
- High-Pressure Synthesis: The mixture is subjected to high temperature and high pressure to facilitate the formation of the orthorhombic CaPbO₃ phase.[1][2]
- Structural Analysis: The crystal structure of the synthesized material is then analyzed using Rietveld refinement of neutron diffraction data to determine the precise atomic positions and lattice parameters.[1][2]

Conclusion

Quantum chemical studies, primarily based on Density Functional Theory, have provided significant insights into the fundamental properties of **calcium plumbate**. These computational approaches have successfully elucidated the origin of its semiconducting behavior, which is



intrinsically linked to its distorted perovskite structure. The theoretical predictions of its electronic and optical properties are in good agreement with experimental findings, highlighting the predictive power of these methods. Furthermore, the ability to computationally model the effects of doping opens up avenues for the rational design of CaPbO₃-based materials with tailored electronic properties for various technological applications.

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